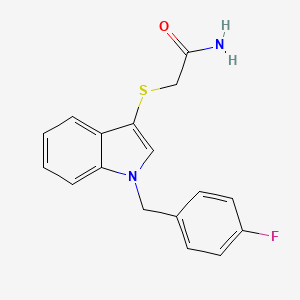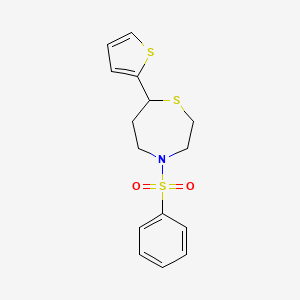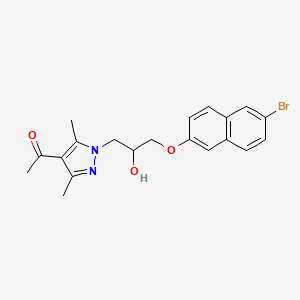
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Cyanide Anions
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, along with other coumarin benzothiazole derivatives, has been researched for its application as chemosensors for cyanide anions. These compounds have demonstrated the ability to recognize cyanide ions through a Michael addition reaction. Specifically, certain derivatives exhibit a color change from yellow to colorless upon cyanide detection, which can be observed with the naked eye, indicating their potential as effective chemosensors for environmental and safety applications (Wang et al., 2015).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel molecules through cycloaddition reactions, producing derivatives with potential medicinal applications. One study reported the generation of new compounds through the 1,3-dipolar cycloaddition reaction, which yielded derivatives with moderate yields and characterized structures. These synthesized compounds were further evaluated for their potential in various biological activities, highlighting the versatility of this compound in facilitating the production of new therapeutic agents (Zeng et al., 2018).
Near-IR Harvesting Dyes
Research into the molecular design of near-infrared (NIR) harvesting dyes has included the use of benzothiazole derivatives for the development of organic sensitizers with wide absorption bands in the red/NIR region. These sensitizers have shown promise for applications in solid-state dye-sensitized solar cells (SS-DSSCs), demonstrating the compound's potential in renewable energy technologies (Kim et al., 2010).
Antimicrobial Activity
There has been interest in the antimicrobial properties of derivatives of this compound. Studies have synthesized and evaluated various derivatives for their antimicrobial efficacy, contributing to the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi. This research indicates the potential of these compounds in addressing public health challenges related to microbial infections (Badne et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves the condensation of 6-methoxy-3-methyl-1,3-benzothiazol-2-amine with 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "6-methoxy-3-methyl-1,3-benzothiazol-2-amine", "4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 6-methoxy-3-methyl-1,3-benzothiazol-2-amine and 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, DCC).", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] } | |
CAS-Nummer |
681234-12-8 |
Molekularformel |
C19H14N2O4S |
Molekulargewicht |
366.39 |
IUPAC-Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |
InChI-Schlüssel |
SHNZIIINTUARCR-FMQUCBEESA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2593737.png)
![1-Cyclopropyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2593738.png)
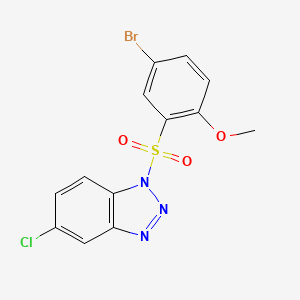
![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)
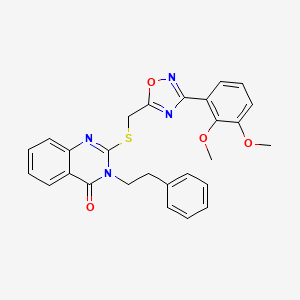
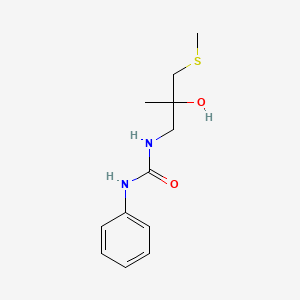
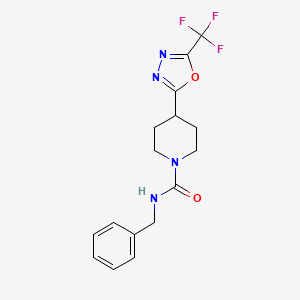
![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)

![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
